molecular formula C22H29NO8 B13416354 (+)-Propranolol glucuronide CAS No. 58657-79-7

(+)-Propranolol glucuronide

Cat. No.: B13416354
CAS No.: 58657-79-7
M. Wt: 435.5 g/mol
InChI Key: PCALHJGQCKATMK-CYCKLWOHSA-N
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Description

(+)-Propranolol glucuronide is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. The glucuronide conjugate is formed through the process of glucuronidation, a major phase II metabolic pathway that enhances the solubility and excretion of drugs and their metabolites.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Propranolol glucuronide typically involves the enzymatic glucuronidation of propranolol using uridine 5’-diphospho-glucuronic acid (UDPGA) as the glucuronic acid donor. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A9 and UGT2B7 . The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature.

Industrial Production Methods: Industrial production of this compound can be achieved through microbial biotransformation or mammalian liver microsomes. Microbial biotransformation involves the use of genetically engineered microorganisms capable of expressing UGT enzymes . This method is scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (+)-Propranolol glucuronide primarily undergoes hydrolysis and transacylation reactions. Hydrolysis of the glucuronide conjugate can occur enzymatically or non-enzymatically, leading to the release of propranolol and glucuronic acid . Transacylation reactions involve the transfer of the glucuronic acid moiety to other nucleophilic centers, such as proteins or other small molecules .

Common Reagents and Conditions: Common reagents used in the hydrolysis of this compound include beta-glucuronidase enzymes and acidic or basic conditions . The hydrolysis reaction is typically carried out at elevated temperatures to increase the reaction rate.

Major Products Formed: The major products formed from the hydrolysis of this compound are propranolol and glucuronic acid . Transacylation reactions can result in the formation of various glucuronide conjugates with different nucleophiles.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (+)-Propranolol glucuronide include other beta-adrenergic receptor antagonist glucuronides, such as metoprolol glucuronide and atenolol glucuronide . These compounds share similar metabolic pathways and pharmacokinetic properties.

Uniqueness: this compound is unique in its formation from propranolol, a non-selective beta-adrenergic receptor antagonist with a broad range of clinical applications. Unlike selective beta-adrenergic receptor antagonists, propranolol and its glucuronide conjugate exhibit a wider spectrum of pharmacological effects, making them valuable in the treatment of various cardiovascular conditions .

Properties

CAS No.

58657-79-7

Molecular Formula

C22H29NO8

Molecular Weight

435.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28)/t14-,17+,18+,19-,20+,22-/m1/s1

InChI Key

PCALHJGQCKATMK-CYCKLWOHSA-N

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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